7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran ring fused with a triazolopyridazine moiety
Preparation Methods
The synthesis of 7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Cycloaddition: The triazolopyridazine moiety can participate in cycloaddition reactions, forming various fused ring systems.
Scientific Research Applications
7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It exhibits potential as a therapeutic agent due to its ability to act as an inhibitor for various enzymes and receptors.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The triazolopyridazine moiety is known to interact with various molecular targets, including kinases and other signaling proteins. This interaction disrupts normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]: This compound shares a similar core structure but differs in its substituents.
5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-b]pyridazine: Another derivative with a similar triazolopyridazine core.
The uniqueness of 7-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c1-28-17-7-3-5-14-11-18(29-20(14)17)21(27)23-15-6-2-4-13(10-15)16-8-9-19-24-22-12-26(19)25-16/h2-12H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIGQFLGIOPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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